molecular formula C36H48N2O3 B11455169 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-methyl-N-[1-(4-methylphenyl)-2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl]propanamide

3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-methyl-N-[1-(4-methylphenyl)-2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl]propanamide

Cat. No.: B11455169
M. Wt: 556.8 g/mol
InChI Key: VFSSWTVXLVFUII-UHFFFAOYSA-N
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Description

3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-methyl-N-[1-(4-methylphenyl)-2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl]propanamide is a complex organic compound known for its antioxidant properties. It is widely used in various industries, including polymer stabilization and pharmaceuticals, due to its ability to inhibit oxidation processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-methyl-N-[1-(4-methylphenyl)-2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl]propanamide involves multiple steps. One common method includes the base-catalyzed Michael addition of methyl acrylate to 2,6-di-tert-butylphenol, forming an intermediate butyl-phloretic ester. This intermediate undergoes high-temperature transesterification with stearyl alcohol to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound is optimized for higher yields and purity. The process typically involves the use of catalysts such as sodium methylate or potassium hydroxide (KOH) under controlled temperatures and reaction times. For instance, using KOH as a catalyst, the reaction conditions might include a material ratio of 1:1.1 (2,6-di-tert-butylphenol to methyl acrylate), a dropping temperature of 110°C, and a reaction temperature of 130°C for 4 hours .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-methyl-N-[1-(4-methylphenyl)-2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: It can be reduced to form corresponding alcohols.

    Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and electrophiles like alkyl halides for substitution reactions. The conditions vary depending on the desired reaction and product.

Major Products

The major products formed from these reactions include quinones from oxidation, alcohols from reduction, and substituted phenols from substitution reactions.

Scientific Research Applications

3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-methyl-N-[1-(4-methylphenyl)-2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl]propanamide has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its antioxidant properties. It scavenges free radicals and inhibits oxidative chain reactions, thereby protecting materials and biological systems from oxidative damage. The molecular targets include reactive oxygen species (ROS) and other free radicals, which are neutralized by the compound’s phenolic hydroxyl group.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-methyl-N-[1-(4-methylphenyl)-2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl]propanamide is unique due to its complex structure, which provides enhanced stability and effectiveness as an antioxidant compared to simpler phenolic compounds. Its ability to undergo various chemical reactions also makes it versatile for different applications.

Properties

Molecular Formula

C36H48N2O3

Molecular Weight

556.8 g/mol

IUPAC Name

3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-methyl-N-[1-(4-methylphenyl)-2-oxo-2-(4-propan-2-ylanilino)ethyl]propanamide

InChI

InChI=1S/C36H48N2O3/c1-23(2)26-16-18-28(19-17-26)37-34(41)32(27-14-11-24(3)12-15-27)38(10)31(39)20-13-25-21-29(35(4,5)6)33(40)30(22-25)36(7,8)9/h11-12,14-19,21-23,32,40H,13,20H2,1-10H3,(H,37,41)

InChI Key

VFSSWTVXLVFUII-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C(=O)NC2=CC=C(C=C2)C(C)C)N(C)C(=O)CCC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C

Origin of Product

United States

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